Atovaquone D4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

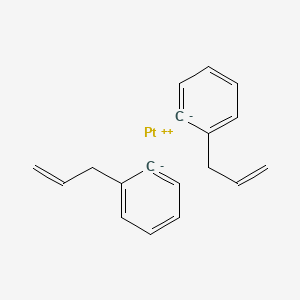

Atovaquone D4 is the deuterium labeled Atovaquone, which is an anti-infection compound.

Aplicaciones Científicas De Investigación

Molecular Interaction and Resistance

Atovaquone, a hydroxynaphthoquinone, is primarily used to treat diseases like malaria, pneumocystis pneumonia, and toxoplasmosis. It inhibits parasite and fungal respiration by targeting the cytochrome bc1 complex. Recent research highlights its molecular interaction with this complex, offering insights into the molecular basis of drug resistance, particularly mutations in the cytochrome b gene that lead to treatment failure in malaria and pneumocystis pneumonia (Kessl, Meshnick, & Trumpower, 2007).

Anticancer Potential

Atovaquone has shown promise as an anticancer agent, particularly against Cancer Stem-like Cells (CSCs) in breast cancer. It acts as a potent and selective inhibitor of oxidative phosphorylation (OXPHOS), inducing aerobic glycolysis and oxidative stress in cancer cells. This action not only targets the proliferation of CSCs but also induces apoptosis in CSC populations, highlighting its potential as a novel anticancer therapy (Fiorillo et al., 2016).

Mechanism of Action

Atovaquone's mechanism involves binding to the ubiquinol oxidation site of the cytochrome bc1 complex, effectively inhibiting the complex and disrupting mitochondrial function in target organisms. This selective toxicity is a key feature of its mechanism, making it an effective treatment for various parasitic infections without affecting host mitochondrial functions (Srivastava et al., 1999).

Application in Acute Myeloid Leukemia (AML)

Atovaquone has been identified as effective in treating AML by upregulating the integrated stress pathway and suppressing OXPHOS. This action induces apoptosis in AML cell lines and primary pediatric AML specimens, highlighting its potential as an anticancer therapy. The drug's ability to affect the oxygen consumption rate in AML cells indicates its specific implications for chemotherapy-resistant AML blasts that rely on oxidative phosphorylation for survival (Stevens et al., 2019).

Antimalarial Pharmacology

Atovaquone's role in antimalarial pharmacology, particularly as a fixed-dose combination with proguanil, is significant. Its usage in malaria treatment and prevention underscores its efficacy in this domain. The impending expiry of its patent (at the time of the study) and the potential for low-cost generics highlight its continued relevance in malaria treatment and the possibility of broader access to this effective treatment (Nixon et al., 2013).

Structural Basis of Drug Action

The structural analysis of atovaquone-inhibited cytochrome bc1 complex reveals the molecular basis of its antimalarial drug action. This insight is critical for understanding atovaquone's broad target spectrum, species-specific efficacies, and mechanisms underlying acquired resistances. Such knowledge is vital for future drug development aimed at controlling the spread of resistant parasites (Birth, Kao, & Hunte, 2014).

Propiedades

Fórmula molecular |

C22H15D4ClO3 |

|---|---|

Peso molecular |

370.86 |

Sinónimos |

Atovaquone-D4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]benzohydrazide](/img/structure/B1191525.png)

![N-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B1191528.png)

![N-(3-chlorophenyl)-3-hydroxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1191532.png)

![3-hydroxy-N-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1191533.png)

![7-hydroxy-3-{5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B1191534.png)

![3-methyl-6-oxo-1-phenyl-4-(3-pyridinyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1191541.png)